molecular formula C20H18N4O4S B11155774 N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide

N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B11155774
M. Wt: 410.4 g/mol
InChI Key: ULNZIKLBWIIMSH-UHFFFAOYSA-N
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Description

N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that features a benzothiazole moiety linked to an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps. One common approach starts with the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform . This is followed by further reactions to introduce the indole and carboxamide functionalities.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Chloroform, dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide is unique due to its combination of benzothiazole and indole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18N4O4S

Molecular Weight

410.4 g/mol

IUPAC Name

N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C20H18N4O4S/c1-27-15-8-7-12-11(18(15)28-2)9-14(22-12)19(26)21-10-17(25)24-20-23-13-5-3-4-6-16(13)29-20/h3-9,22H,10H2,1-2H3,(H,21,26)(H,23,24,25)

InChI Key

ULNZIKLBWIIMSH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=C2)C(=O)NCC(=O)NC3=NC4=CC=CC=C4S3)OC

Origin of Product

United States

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